1-Butyl-3-méthylimidazolium dibutyl phosphate

Vue d'ensemble

Description

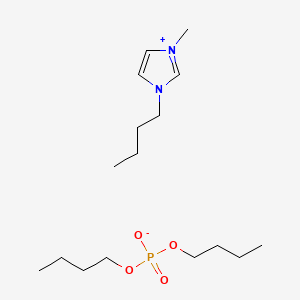

1-Butyl-3-methylimidazolium dibutyl phosphate is an imidazolium compound salt . It is light yellow to brown in color . The molecular formula is C16H33N2O4P and the molecular weight is 348.42 .

Synthesis Analysis

A novel ionic liquid, 1-butyl-3-methyl imidazolium dibutyl phosphate, was prepared by reacting tributylphosphate with methylimidazole directly .Molecular Structure Analysis

The molecular structure of 1-Butyl-3-methylimidazolium dibutyl phosphate is confirmed by the electric spraying mass chromatography .Chemical Reactions Analysis

The thermal stability and pyrolysis products of 1-butyl-3-methylimidazolium dibutyl phosphate have a great impact on its flame retardancy . The rapid evaporation of the volatile products accumulated in the IL when the sample is heated to the target pyrolysis temperature without decomposition to the simple gaseous compounds (nitrogen, ammonia, methane, etc.) that are not retained in the cryo-trap and chromatographic column .Physical And Chemical Properties Analysis

1-Butyl-3-methylimidazolium dibutyl phosphate is insoluble in water . It has a specific gravity of 1.05 and a refractive index of 1.47 .Applications De Recherche Scientifique

Solvant pour la synthèse organique

[Bmim][DBP] sert d'excellent solvant pour les réactions organiques en raison de sa nature non volatile et de sa stabilité thermique . Il peut dissoudre une large gamme de matériaux organiques, inorganiques et polymères, ce qui le rend très polyvalent pour diverses voies de synthèse.

Électrolyte dans les applications électrochimiques

Grâce à sa conductivité ionique et à sa bonne stabilité électrochimique, [Bmim][DBP] est utilisé comme électrolyte dans les batteries et les supercondensateurs . Il contribue au transport efficace des ions, ce qui est crucial pour le stockage et la distribution de l'énergie électrique.

Catalyseur pour la chimie verte

Les liquides ioniques comme [Bmim][DBP] sont connus pour leur rôle en chimie verte en tant que catalyseurs respectueux de l'environnement . Ils peuvent être utilisés pour catalyser des réactions avec une réduction des déchets, évitant le besoin de solvants nocifs.

Processus d'extraction et de séparation

[Bmim][DBP] possède des propriétés uniques qui le rendent adapté aux processus d'extraction et de séparation . Il peut dissoudre sélectivement certains composés, facilitant la séparation des mélanges sans utiliser de composés organiques volatils.

Fluide caloporteur

La stabilité thermique et la faible pression de vapeur de [Bmim][DBP] lui permettent de fonctionner comme fluide caloporteur dans les processus industriels . Il peut fonctionner à des températures élevées sans se décomposer, ce qui est bénéfique pour les processus nécessitant un contrôle précis de la température.

Traitement de la biomasse

Dans le domaine du traitement de la biomasse, [Bmim][DBP] est utilisé pour prétraiter la biomasse lignocellulosique . Ce prétraitement améliore l'accessibilité des enzymes à la biomasse, améliorant l'efficacité de la production ultérieure de biocarburants.

Mécanisme D'action

Target of Action

1-Butyl-3-methylimidazolium dibutyl phosphate is an ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature . The primary targets of 1-Butyl-3-methylimidazolium dibutyl phosphate are the reactants in the chemical reactions where it is used as a solvent .

Mode of Action

1-Butyl-3-methylimidazolium dibutyl phosphate interacts with its targets by providing a medium for the chemical reactions . As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, and it can facilitate various types of chemical reactions .

Biochemical Pathways

The exact biochemical pathways affected by 1-Butyl-3-methylimidazolium dibutyl phosphate depend on the specific chemical reactions it is involved in . As a solvent, it can influence the rate and selectivity of the reactions .

Pharmacokinetics

Like other ionic liquids, it is expected to have low volatility and high thermal stability .

Result of Action

The molecular and cellular effects of 1-Butyl-3-methylimidazolium dibutyl phosphate’s action are the outcomes of the chemical reactions it facilitates . These can vary widely depending on the specific reactions .

Action Environment

The action, efficacy, and stability of 1-Butyl-3-methylimidazolium dibutyl phosphate can be influenced by various environmental factors. For instance, its solvation ability can be affected by temperature . It is also sensitive to moisture, which can affect its properties and performance .

Avantages Et Limitations Des Expériences En Laboratoire

1-Butyl-3-methylimidazolium dibutyl phosphate has several advantages for laboratory experiments. It is a non-volatile, thermally stable, and non-flammable IL, which makes it ideal for use in laboratory experiments. It is also relatively inexpensive and easy to synthesize. However, there are some limitations to its use in laboratory experiments. For example, it can be toxic to cells and can cause damage to proteins and other biomolecules. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.

Orientations Futures

There are several potential future directions for 1-Butyl-3-methylimidazolium dibutyl phosphate. One potential direction is to explore its potential as a drug delivery system. It could be used to deliver drugs to specific parts of the body or to target certain cells or tissues. Additionally, its unique properties could be used to develop new catalysts for chemical reactions or to study the structure and function of proteins and other biomolecules. Finally, its potential as a solvent could be explored, as it could be used in many industrial and laboratory applications.

Méthodes De Synthèse

1-Butyl-3-methylimidazolium dibutyl phosphate can be synthesized through a two-step method. First, the 1-butyl-3-methylimidazolium cation is synthesized by reacting 1-butyl-3-methylimidazolium chloride with sodium hydroxide. This reaction produces a salt that is then reacted with dibutyl phosphate to form 1-Butyl-3-methylimidazolium dibutyl phosphate. This method is a simple and efficient way to produce 1-Butyl-3-methylimidazolium dibutyl phosphate.

Safety and Hazards

Propriétés

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;dibutyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H19O4P/c1-3-4-5-10-7-6-9(2)8-10;1-3-5-7-11-13(9,10)12-8-6-4-2/h6-8H,3-5H2,1-2H3;3-8H2,1-2H3,(H,9,10)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXQJRGQUZXUMU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.CCCCOP(=O)([O-])OCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33N2O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663199-28-8 | |

| Record name | 1-Butyl-3-methylimidazolium dibutyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is known about the thermal stability of 1-Butyl-3-methylimidazolium dibutyl phosphate?

A1: Research has been conducted to analyze the thermal decomposition kinetics of 1-Butyl-3-methylimidazolium dibutyl phosphate. [] This research provides valuable insights into the stability of the compound at different temperatures, which is crucial for various applications.

Q2: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used to improve the flame retardancy of materials?

A2: Studies have shown that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can play a significant role in enhancing the flame retardancy of epoxy resins. [] The research delves into the difunctional effects of [Bmim][DBP] during the curing process of epoxy resins and its contribution to improved flame resistance.

Q3: How does 1-Butyl-3-methylimidazolium dibutyl phosphate impact the separation of acetonitrile and water?

A3: Research indicates that 1-Butyl-3-methylimidazolium dibutyl phosphate ([Bmim][DBP]) can enhance the relative volatility of acetonitrile in a mixture with water, even to the point of eliminating the azeotropic point. [] This finding highlights its potential application in separation processes involving these two solvents.

Q4: What is the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in different solvents?

A4: Studies have investigated the electrical conductivity of 1-Butyl-3-methylimidazolium dibutyl phosphate in various solvents, including acetone, water, DMF, and acetic acid. [] The research revealed significant differences in conductivity depending on the solvent used, with the highest conductivity observed in water and the lowest in acetic acid.

Q5: Can 1-Butyl-3-methylimidazolium dibutyl phosphate be used in the production of textiles?

A5: 1-Butyl-3-methylimidazolium dibutyl phosphate has been explored as a component in the production of water-washable silk composite fibers. [] The research suggests that its inclusion contributes to the fiber's resistance to ultraviolet light, static electricity, and repeated washing.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{bis[(tert-butoxy)carbonyl]amino}-5-methoxy-1H-inden-3-yl tert-butyl carbonate](/img/structure/B2588962.png)

![6-chloro-N-[4-(morpholine-4-sulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2588963.png)

![8-[2-(3,3-dimethyl-2-oxobutoxy)phenyl]-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2588964.png)

![3-[5-(furan-2-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2588965.png)

![3-{4-[3-(Cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2588968.png)

![ethyl 4-(2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2588973.png)

![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)

![2-(2-methoxyphenyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2588983.png)